Product packaging for Leu-thiorphan(Cat. No.:CAS No. 80970-04-3)

Leu-thiorphan

Cat. No.: B1674792
CAS No.: 80970-04-3
M. Wt: 309.4 g/mol
InChI Key: PISCFNDSARITBO-KZUDCZAMSA-N
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Description

Leucine thiorphan (CAS 80970-04-3) is a potent and specific inhibitor of neutral endopeptidase (NEP), also known as enkephalinase . By inhibiting this metalloprotease, leucine thiorphan protects endogenous neuropeptides, such as enkephalins and tachykinins, from degradation, thereby potentiating their physiological effects . This mechanism has established its significant value in basic research for regulating the action of peptides like calcitonin gene-related peptide (CGRP) and for potentiating tachykinin-induced contractions in airway smooth muscle studies . Its role in inhibiting neprilysin also links it to research on amyloid-beta catabolism and neuronal signaling pathways . As the active metabolite of the prodrug racecadotril, leucine thiorphan is a key compound for investigating peptidase function in various physiological systems . It is supplied for research purposes and is strictly for Laboratory Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H23NO3S B1674792 Leu-thiorphan CAS No. 80970-04-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

80970-04-3

Molecular Formula

C16H23NO3S

Molecular Weight

309.4 g/mol

IUPAC Name

(2S)-2-[(2-benzyl-3-sulfanylpropanoyl)amino]-4-methylpentanoic acid

InChI

InChI=1S/C16H23NO3S/c1-11(2)8-14(16(19)20)17-15(18)13(10-21)9-12-6-4-3-5-7-12/h3-7,11,13-14,21H,8-10H2,1-2H3,(H,17,18)(H,19,20)/t13?,14-/m0/s1

InChI Key

PISCFNDSARITBO-KZUDCZAMSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)C(CC1=CC=CC=C1)CS

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)CS

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Leucine thiorphan;  Leu-thiorphan; 

Origin of Product

United States

Mechanisms of Enzyme Interaction and Inhibition

Leucine (B10760876) Thiorphan (B555922) as an Inhibitor of Enkephalinase (Neutral Endopeptidase, EC 3.4.24.11)

Enkephalinase, also known as neutral endopeptidase (NEP) or EC 3.4.24.11, is a prominent target of leucine thiorphan. This enzyme is a zinc-dependent metallopeptidase responsible for the cleavage and inactivation of various peptide hormones and neuropeptides, including the enkephalins. Inhibition of enkephalinase by leucine thiorphan leads to elevated levels of these peptides.

Specificity and Potency of Enkephalinase Inhibition

Leucine thiorphan is recognized as a potent inhibitor of enkephalinase. Studies have demonstrated its ability to inhibit the hydrolysis of enkephalins by this enzyme. For instance, thiorphan, a related compound and often discussed alongside leucine thiorphan due to similar inhibitory properties on NEP, is described as a potent and specific inhibitor of membrane metallo-endopeptidase (EC 3.4.24.11, CD10). researchgate.net The enzyme activity responsible for the hydrolysis of substrates like [3H]Tyr1,D-Ala2,Leu-OH5]enkephalin shows close resemblance to that hydrolyzing natural enkephalins, and this activity is potently inhibited by compounds including thiorphan. nih.gov Thiorphan has been shown to potentiate the effect of a delta-agonist on cells containing enkephalinase, increasing the action by 40%. nih.gov This indicates its effectiveness in inhibiting the enzyme and preserving the activity of enkephalins. The inhibition profile of a metallo-endopeptidase activity in Aplysia californica, which cleaved Leu-enkephalin, was found to be similar to that of mammalian neutral endopeptidase, with inhibition observed by thiorphan. jneurosci.org

While leucine thiorphan is a potent inhibitor of enkephalinase, the specificity can be a key aspect. Some studies investigate dual inhibitors that target both NEP and aminopeptidase (B13392206) N (APN), another enzyme involved in enkephalin degradation. wikipedia.orgguidetopharmacology.org Thiorphan, as a selective inhibitor of NEP, is often used in combination with inhibitors of other peptidases, like bestatin (B1682670) (an APN inhibitor), to achieve a more complete protection of enkephalins from degradation. nih.govfrontiersin.orgfrontiersin.orgnih.gov For example, a mixture of thiorphan and bestatin significantly protected [3H]ME-administered intracerebroventricularly to mice from hydrolysis. frontiersin.org

Kinetic Analyses of Enzyme-Inhibitor Interactions

Kinetic analyses provide valuable insights into the nature and strength of the interaction between leucine thiorphan and enkephalinase. These studies typically involve determining inhibition constants (Ki or IC50 values) and examining the type of inhibition (e.g., competitive, non-competitive).

Thiorphan is described as a potent inhibitor of membrane metalloendopeptidase (enkephalinase) with a Ki of 2 nM. nih.govresearchgate.net The IC50 value for thiorphan inhibiting neutral endopeptidase-24.11 in Aplysia californica kidney membranes was reported as 30 µM. nih.gov Another study reported an IC50 of 4.5 μM for racecadotril (B1680418), a prodrug that is hydrolyzed to thiorphan, as a peripherally acting enkephalinase inhibitor. cenmed.com

Kinetic studies comparing wild-type and mutated enzymes, such as neprilysin and thermolysin, have also provided insights relevant to thiorphan's interaction. For instance, mutations in the active site, such as the R717M mutation in neprilysin (analogous to R203M in thermolysin), significantly affect the enzyme's kinetic parameters for substrate hydrolysis and inhibitor binding, including thiorphan. researchgate.netresearchgate.net

Interactive Table 1: Inhibition Potency of Thiorphan on Enkephalinase (NEP)

InhibitorEnzyme SourceInhibition Constant (Ki/IC50)Reference
ThiorphanMembrane metalloendopeptidase (Enkephalinase)Ki = 2 nM nih.govresearchgate.net
ThiorphanNeutral endopeptidase-24.11 (Aplysia californica kidney membranes)IC50 = 30 µM nih.gov
Racecadotril (prodrug of Thiorphan)Enkephalinase (peripherally acting)IC50 = 4.5 µM cenmed.com

Structural Insights into Leucine Thiorphan Binding to Enkephalinase Active Sites

Understanding the structural interaction between leucine thiorphan and the active site of enkephalinase is crucial for elucidating its inhibitory mechanism. Enkephalinase, like other metallopeptidases, contains a zinc atom in its active site that is essential for catalytic activity. Inhibitors like thiorphan are known to interact with this zinc ion.

While direct structural data specifically for "leucine thiorphan" binding to enkephalinase were not explicitly found, studies on thiorphan and other related inhibitors binding to neprilysin (which is also referred to as enkephalinase) and thermolysin (a bacterial homolog with a similar active site) provide relevant structural insights. researchgate.netnih.gov

Crystal structures of neprilysin in complex with inhibitors like thiorphan have been determined. nih.gov These structures reveal that inhibitors bind within a large central cavity containing the active site. nih.govacs.org The interaction involves the coordination of the inhibitor's thiol group to the catalytic zinc ion. acs.org Additionally, the inhibitor occupies subsites within the active site, such as the S1' and S2' pockets, which accommodate residues of the peptide substrate. acs.org For thiorphan, the aromatic ring is oriented into a hydrophobic pocket surrounded by specific residues in the enzyme's active site. nih.gov Residues like Arg718 and Asn543 in neprilysin are also prominent in stabilizing the binding of thiorphan. nih.gov Structural comparisons between wild-type and mutated enzymes, like thermolysin and neprilysin, with bound thiorphan illustrate how specific residues in the active site contribute to inhibitor binding and enzyme activity. researchgate.netresearchgate.netresearchgate.net

Leucine Thiorphan and Neprilysin Inhibition

Neprilysin (NEP), also known as neutral endopeptidase (EC 3.4.24.11), is essentially the same enzyme as enkephalinase, and the terms are often used interchangeably in the literature when referring to this specific enzyme involved in peptide degradation. Therefore, the information presented in section 2.1 regarding enkephalinase inhibition by leucine thiorphan (and its related compound thiorphan) is directly applicable to neprilysin inhibition.

Neprilysin is a zinc-dependent metallopeptidase that cleaves a variety of peptides, including natriuretic peptides and amyloid beta, in addition to enkephalins. nih.govguidetopharmacology.orgscielo.brwikipedia.orgmdpi.comscience.gov Inhibition of neprilysin has implications in various physiological and pathological processes.

Comparative Inhibition Kinetics of Neprilysin

Studies on the inhibition kinetics of neprilysin by thiorphan and related compounds demonstrate their potency. Thiorphan is a known neprilysin inhibitor. uwm.edu.pljneurosci.org Comparative studies with other inhibitors, such as phosphoramidon (B1677721), show that while phosphoramidon might have a lower IC50 in some assays, thiorphan is often selected as a positive control for neprilysin inhibition due to its specificity, stability, and ease of handling. csic.es

Kinetic analyses, including the determination of IC50 values, are used to compare the inhibitory potency of different compounds on neprilysin. For example, an IC50 value of 22.88 nmol/L was reported for thiorphan's inhibition of neprilysin. csic.es

Interactive Table 2: Comparative Inhibition Kinetics on Neprilysin

InhibitorEnzyme SourceInhibition Constant (IC50)Reference
ThiorphanNeprilysin22.88 nmol/L csic.es
PhosphoramidonNeprilysin2.08 nmol/L csic.es

Substrate Recognition and Active Site Conformational Changes Induced by Leucine Thiorphan

Neprilysin exhibits broad substrate specificity, cleaving peptides at the amino side of hydrophobic residues, with a preference for sites containing phenylalanine and leucine. researchgate.netmdpi.com The interaction of inhibitors like leucine thiorphan with the neprilysin active site can influence substrate recognition and potentially induce conformational changes.

Structural studies, as discussed in section 2.1.3, highlight how inhibitors bind within the active site cavity and interact with key residues and the catalytic zinc ion. The binding of an inhibitor can stabilize certain segments of the enzyme that are involved in substrate interaction. For instance, computational studies suggest that the binding of certain molecules to neprilysin can stabilize a segment of the enzyme that directly interacts with peptide substrates, potentially optimizing the alignment between catalytic residues and the substrate. mdpi.comresearchgate.net While this specific finding relates to α-bisabolol, it illustrates the principle that ligand binding can induce conformational changes that affect the active site's interaction with substrates.

Structural comparisons of neprilysin in complex with different inhibitors provide insights into how the active site accommodates various ligands and the potential conformational adaptations that occur upon binding. nih.govacs.org The detailed interactions within the S1' and S2' subsites, which are crucial for substrate recognition, are also important for inhibitor binding specificity and potency. acs.org

Compound Names and PubChem CIDs:

Modulation of Endogenous Peptidic Systems

Regulation of Endogenous Opioid Peptides

Endogenous opioid peptides, such as enkephalins, play crucial roles in various physiological processes, including pain modulation, mood, and reward pathways. Leucine (B10760876) thiorphan's ability to inhibit their degradation can significantly impact their activity.

Effects on Enkephalin Stability and Bioavailability

Enkephalins, primarily methionine-enkephalin and leucine-enkephalin, are rapidly metabolized by peptidases, including neutral endopeptidase (NEP) and aminopeptidase (B13392206) N (APN) frontiersin.org. This rapid degradation limits their duration of action. Leucine thiorphan (B555922), as an inhibitor of NEP, can protect enkephalins from this enzymatic breakdown, thereby increasing their stability and bioavailability at receptor sites researchgate.netnih.gov. Studies have shown that inhibiting enkephalinase can lead to a protection of endogenous enkephalins, both in vitro and in vivo researchgate.net. While thiorphan has been shown to potentiate morphine-induced analgesia, indicating increased enkephalin activity, some studies suggest that thiorphan alone might not significantly improve the stability of leucine enkephalin in certain contexts, such as in the rat intestine, compared to other inhibitors like amastatin (B1665947) or puromycin (B1679871) nih.gov. However, in brain tissue, the combination of bestatin (B1682670) and thiorphan has been shown to block enkephalin degradation by over 95% nih.gov.

Enhancement of Enkephalin-Mediated Signaling Pathways

By increasing the concentration of enkephalins in the synaptic cleft, leucine thiorphan can enhance the signaling through opioid receptors, particularly the delta-opioid receptor, for which enkephalins are considered primary endogenous ligands wikipedia.org. This potentiation of enkephalinergic neurotransmission can lead to various downstream effects. For instance, increasing endogenous enkephalins by blocking hydrolysis with thiorphan has been shown to potentiate amphetamine-stimulated dopamine (B1211576) release in the striatum nih.gov. Enkephalins regulate excitatory and inhibitory signals within pain pathways, leading to reduced pain perception biorxiv.org. The pharmacological action of enkephalins is often compromised by their rapid degradation, and inhibitors like thiorphan can help overcome this limitation biorxiv.org.

Analysis of Enkephalin Processing in Specific Tissues and Cellular Contexts

The processing and degradation of enkephalins can vary depending on the tissue and cellular context due to the differential expression and localization of peptidases. Enkephalins are produced from precursor proteins, primarily proenkephalin, through sequential proteolytic processing elyssabmargolis.comwikipedia.org. Enzymes like NEP and APN are found in brain regions containing enkephalins, such as the caudate putamen, globus pallidus, substantia nigra, and spinal cord frontiersin.org. Studies investigating enkephalin stability in different regions of the rat intestine, for example, have shown regional differences in the rate of degradation nih.gov. Brush border enzymes in the jejunum are a major site of enkephalin hydrolysis researchgate.net. While thiorphan inhibits NEP, other peptidases like aminopeptidases also contribute to enkephalin breakdown, and their relative importance can vary depending on the tissue researchgate.net.

Influence on Tachykinin-Mediated Biological Responses

Tachykinins, such as substance P, neurokinin A, and neurokinin B, are another family of neuropeptides involved in diverse physiological processes, including smooth muscle contraction, inflammation, and pain transmission wikipedia.orgwikipedia.org. Leucine thiorphan, as an NEP inhibitor, also affects the metabolism of tachykinins, thereby modulating their effects.

Potentiation of Tachykinin-Induced Contraction in Airway Smooth Muscle

Neutral endopeptidase is involved in the degradation of tachykinins in the airways ersnet.orgersnet.org. Inhibition of NEP by leucine thiorphan has been shown to potentiate tachykinin-induced contractions in airway smooth muscle ersnet.orgersnet.orgnih.govphysiology.orgtargetmol.com. In isolated ferret tracheal smooth muscle segments, leucine thiorphan shifted the dose-response curves to substance P, neurokinin A, and neurokinin B to lower concentrations, indicating an increased potency of these tachykinins nih.gov. This potentiation suggests that endogenous enkephalinase (NEP) plays a role in modulating tachykinin-induced effects in the trachea nih.gov. The potentiation of tachykinin-induced contraction by NEP inhibitors has also been observed in guinea-pig bronchi ersnet.org.

Data on the effect of leucine thiorphan on tachykinin potency in ferret trachea nih.gov:

TachykininRank Order of Potency (Control)Rank Order of Potency (with Leucine Thiorphan)
Neurokinin A (NKA)> Substance P (SP) > Neurokinin B (NKB)= Neurokinin B (NKB) > Substance P (SP)

Modulation of Substance P and Neurokinin Activity

Leucine thiorphan, by inhibiting NEP, increases the bioavailability of substance P and other neurokinins by reducing their enzymatic degradation wikipedia.orgersnet.orgnih.govwikipedia.orgwikipedia.organeskey.com. This leads to an enhancement of tachykinin-mediated biological responses. Studies have shown that NEP inhibitors potentiate the effects of substance P on smooth muscle contraction in vitro and in vivo ersnet.org. The potentiation by NEP inhibition can vary between different tachykinins and in different tissues or species, possibly due to differences in the accessibility of NEP to receptors ersnet.org. For instance, in rat spinal cord slices, the combination of thiorphan (a NEP inhibitor) and captopril (B1668294) (a dipeptidyl carboxypeptidase inhibitor) significantly decreased the EC50 of substance P and neurokinin A for inducing neurokinin 1 receptor (NK1R) internalization, indicating increased potency nih.gov. Substance P was found to be more potent than neurokinin A, and neurokinin B was less potent than both, in the presence of these inhibitors nih.gov. Leucine thiorphan has also been shown to potentiate capsaicin-induced cough, which is mediated by the release of tachykinins from sensory nerves ersnet.orgjci.org.

Data on the effect of thiorphan and captopril on NK1R internalization in rat spinal cord slices nih.gov:

TachykininEC50 for NK1R internalization (Control)EC50 for NK1R internalization (with Thiorphan + Captopril)Relative Potency (with Inhibitors)
Substance P (SP)32 nM9 nM64x (relative to NKB)
Neurokinin A (NKA)170 nM60 nM10x (relative to NKB)
Neurokinin B (NKB)-573 nM1x

Role in Neuropeptide-Induced Reflexes and Sensitivities (e.g., Cough Reflex)

Leucine thiorphan, as an inhibitor of neutral endopeptidase (NEP), has been shown to influence reflexes mediated by neuropeptides. NEP is involved in the degradation of various neuropeptides, including tachykinins such as substance P. By inhibiting NEP, Leucine thiorphan can increase the concentration of these neuropeptides at their receptor sites, thereby enhancing their effects.

Research has investigated the impact of NEP inhibitors, including Leucine thiorphan and phosphoramidon (B1677721), on the cough reflex, a prominent neuropeptide-induced reflex. Studies in awake guinea pigs have demonstrated that Leucine thiorphan (at a concentration of 10⁻⁵ M) and phosphoramidon (at 10⁻⁵ M) potentiated cough induced by aerosolized substance P science.govresearchgate.net. Similarly, these NEP inhibitors also significantly potentiated capsaicin-induced cough science.govresearchgate.net. Capsaicin (B1668287) is known to induce cough by releasing endogenous neuropeptides from sensory nerve endings in the airways ersnet.org. These findings suggest that a thiorphan-sensitive enzyme, likely NEP, plays a role in the inactivation of endogenous neuropeptides involved in the cough reflex capes.gov.br. The potentiation of cough responses by NEP inhibitors indicates that inhibiting the degradation of these neuropeptides enhances the sensitivity of the cough reflex to stimuli like substance P and capsaicin science.govresearchgate.net.

In experiments involving recombinant human enkephalinase (NEP), aerosolized active enkephalinase inhibited cough induced by subsequent exposure to substance P compared to substance P alone capes.gov.br. However, after further exposure to Leucine thiorphan, substance P significantly increased cough capes.gov.br. Similar outcomes were observed for capsaicin-induced cough capes.gov.br. These results collectively support the concept that NEP degrades endogenous neuropeptides at the sites of their release or action, and inhibiting this degradation with compounds like Leucine thiorphan enhances neuropeptide-mediated effects, including the cough reflex capes.gov.br.

Interaction with Other Vasoactive and Neuroactive Peptides

Leucine thiorphan's inhibitory action on NEP extends its influence beyond neuropeptide-induced reflexes to affect the activity and levels of various other vasoactive and neuroactive peptides. NEP is a key enzyme in the metabolic pathways of several such peptides, and its inhibition by Leucine thiorphan can significantly modulate their biological effects.

Effects on Calcitonin Gene-Related Peptide (CGRP) Activity

Calcitonin Gene-Related Peptide (CGRP) is a potent vasodilator neuropeptide found in sensory neurons wikipedia.orgmdpi.com. Research indicates that CGRP activity is regulated by enzymatic degradation, and NEP appears to be involved in this process. A thiorphan-sensitive mechanism, presumed to be neutral endopeptidase, has been shown to regulate the intensity and duration of the inhibitory activity of CGRP. nih.gov.

Studies in the guinea-pig ureter, where CGRP acts as an inhibitory neurotransmitter, demonstrated that exogenously administered human alpha CGRP (h alpha CGRP) produced inhibition of contractions nih.gov. The intensity and duration of this inhibitory effect were potentiated by thiorphan, while other peptidase inhibitors like captopril and bestatin were without effect nih.gov. Furthermore, thiorphan also enhanced the inhibitory effect produced by endogenous CGRP released by electrical stimulation of intramural nerves nih.gov. These findings highlight that a thiorphan-sensitive enzyme is crucial in regulating the action of both exogenous and endogenous CGRP in this tissue. nih.gov.

This suggests that Leucine thiorphan, by inhibiting NEP, can increase the bioavailability of CGRP, thereby enhancing its physiological effects, such as vasodilation and potential inhibitory actions on smooth muscle. While CGRP is primarily known for its role in vasodilation and migraine pathophysiology wikipedia.orgmdpi.com, its interaction with NEP and modulation by inhibitors like Leucine thiorphan indicate a broader regulatory mechanism for this peptide.

Modulation of Bradykinin (B550075) and Lysyl-Bradykinin Levels

Bradykinin and lysyl-bradykinin (kallidin) are vasoactive peptides that play roles in vasodilation, increased vascular permeability, and pain wikipedia.orgwikipedia.org. These kinins are substrates for degradation by several peptidases, including neutral endopeptidase (NEP) and angiotensin-converting enzyme (ACE) nih.govresearchgate.net. Inhibition of NEP has been shown to increase bradykinin levels. nih.govresearchgate.net.

Leucine thiorphan is an orally active prodrug of (S)-thiorphan, a known inhibitor of neprilysin (NEP) nih.gov. By inhibiting NEP, Leucine thiorphan can reduce the breakdown of bradykinin and lysyl-bradykinin, leading to elevated levels of these peptides. nih.govresearchgate.net. This modulation of kinin levels can contribute to the physiological effects associated with increased bradykinin activity, such as vasodilation wikipedia.org.

The metabolism of bradykinin and lysyl-bradykinin is complex, involving multiple enzymes. While ACE is a major enzyme in bradykinin inactivation, NEP also plays a significant role in controlling kinin levels. nih.govresearchgate.net. The relative contribution of NEP to kinin degradation can depend on factors such as enzyme concentration and substrate levels. nih.gov. Inhibition of NEP by compounds like Leucine thiorphan can shift the balance of kinin metabolism, resulting in increased peptide concentrations. nih.govresearchgate.net.

Influence on Atrial Natriuretic Peptide (ANP) and Brain Natriuretic Peptide (BNP) Homeostasis

Atrial Natriuretic Peptide (ANP) and Brain Natriuretic Peptide (BNP) are key hormones involved in regulating cardiovascular homeostasis, primarily through their roles in natriuresis, diuresis, and vasodilation cvphysiology.commdpi.comscielo.br. These natriuretic peptides are also substrates for degradation by neutral endopeptidase (NEP) cvphysiology.com.

Inhibition of NEP by compounds such as Leucine thiorphan can lead to increased circulating levels of ANP and BNP by reducing their enzymatic breakdown cvphysiology.com. This potentiation of natriuretic peptide levels enhances their beneficial effects on blood pressure regulation and fluid balance cvphysiology.comresearchgate.net.

ANP is primarily synthesized and released by atrial myocytes in response to atrial stretch and other stimuli, while BNP is mainly produced by the ventricles cvphysiology.com. Both peptides bind to natriuretic peptide receptors, leading to the generation of cGMP, which mediates their downstream effects cvphysiology.com. By inhibiting NEP, Leucine thiorphan supports the actions of these vital peptides, contributing to their role in maintaining cardiovascular health and responding to conditions like volume overload and heart failure cvphysiology.commdpi.comscielo.br. The influence of NEP inhibition on ANP and BNP homeostasis underscores the multifaceted impact of Leucine thiorphan on endogenous peptide systems involved in regulating key physiological functions.

Preclinical Investigations of Leucine Thiorphan in Biological Systems

In Vitro Studies on Cellular and Tissue Preparations

In vitro studies provide controlled environments to examine the direct effects of Leucine (B10760876) thiorphan (B555922) on isolated biological components, offering insights into its cellular and molecular interactions.

Effects on Smooth Muscle Contractility in Isolated Organ Systems

Studies using isolated organ systems have investigated the influence of Leucine thiorphan on smooth muscle contractility. Research involving isolated segments of ferret tracheal smooth muscle has demonstrated that Leucine thiorphan, an enkephalinase inhibitor, can potentiate the contractile responses induced by substance P and electrical field stimulation. physiology.org This suggests a role for endogenous enkephalinase in regulating peptide-induced contraction in airway smooth muscle. physiology.org

In guinea pig isolated tracheal smooth muscle, inhibitors of neutral endopeptidase (NEP), including Leucine thiorphan, shifted the concentration-response curves to bradykinin (B550075) to lower concentrations, indicating a potentiation of the bradykinin response. researchgate.net This potentiation was concentration-dependent. researchgate.net

Analysis of Peptide Hydrolysis in Tissue Homogenates and Cell Cultures

Investigations have analyzed the impact of Leucine thiorphan on the hydrolysis of peptides in tissue homogenates and cell cultures. Leucine thiorphan is known as a potent inhibitor of membrane metalloendopeptidase (EC 3.4.24.11), also referred to as neutral endopeptidase (NEP) or enkephalinase. nih.govresearchgate.net This enzyme plays a significant role in the hydrolysis of various regulatory peptides, including enkephalins, substance P, and CCK-8. researchgate.net

Studies have shown that the hydrolysis of D-Ala2-leucine enkephalin by the neutral endopeptidase present on human leukemic cell lines can be inhibited by certain antibodies, suggesting that binding to the enzyme might affect regions important for its dipeptidylcarboxypeptidase activity. researchgate.net The unequivocal identification of CALLA (Common Acute Lymphoblastic Leukemia Antigen) as a functional neutral endopeptidase provides insight into its potential role in lymphoid function. researchgate.net Neutral endopeptidase activity has been found on various lymphoid cells, suggesting its expression throughout the differentiation pathway in B and T cell lineages. researchgate.net

Enkephalinase is particularly abundant in the gastrointestinal tract, where it is responsible for a significant portion of the hydrolysis of methionine and leucine enkephalins. indianpediatrics.net Inhibition of enkephalinase by compounds like thiorphan (derived from racecadotril) reinforces the physiological activity of endogenous enkephalins, which can lead to intestinal antisecretory activity. indianpediatrics.net

Investigation of Cell Proliferation and Differentiation in Response to Leucine Thiorphan

The effects of Leucine thiorphan on cell proliferation and differentiation have also been investigated in vitro. Thiorphan, as a potent and specific inhibitor of membrane metallo-endopeptidase (CD10), has been explored for its effects in short-term clonal cultures of bone marrow. researchgate.net In normal bone marrow samples, thiorphan caused a slight stimulation of clonal growth at certain concentrations. researchgate.net In samples from patients with acute leukemia in remission, meaningful alterations in clonal growth were noted in a significant percentage of thiorphan-treated cultures, with stimulatory effects being more frequent than inhibitory effects. researchgate.net This suggests that thiorphan stimulated progenitor cell proliferation in these bone marrow samples. researchgate.net It is hypothesized that thiorphan binding to CD10 might interfere with the processing of neuropeptide hemoregulatory factors, thereby influencing progenitor cell proliferation. researchgate.net

Separately, studies focusing on the amino acid leucine (a component of Leucine thiorphan) have shown its role in promoting the proliferation and differentiation of primary preterm rat satellite cells, partly through the mTORC1 signaling pathway. nih.govnih.gov Leucine enhanced proliferation activity in a dose-dependent manner and increased the protein expression of MyoD and myogenin, markers of differentiation. nih.gov

Research in Animal Models

Animal models are utilized to study the systemic effects of Leucine thiorphan and its impact on complex physiological processes.

Respiratory Physiology and Airway Mechanics Modulation

Research in animal models has investigated the effects of Leucine thiorphan on respiratory physiology and airway mechanics. Studies in awake guinea pigs have shown that neutral endopeptidase inhibitors, including leucine-thiorphan, potentiate substance P-induced cough. jci.org Leucine-thiorphan shifted the concentration-response curve to substance P to lower concentrations and increased the number of coughs in response to substance P. jci.org This suggests that endogenous neutral endopeptidase modulates substance P-induced cough in guinea pigs. jci.org

In isolated ferret tracheal smooth muscle, leucine-thiorphan potentiated substance P- and electrically induced contraction, indicating a role for endogenous enkephalinase in regulating these responses in airway smooth muscle. physiology.org

Animal models, such as sheep and guinea pigs, are valuable for studying respiratory diseases and testing potential therapies due to similarities in lung size and structure to humans, allowing for the use of similar equipment and procedures. researchgate.netallergenix.com.au Techniques like the Forced Oscillation Technique (FOT) in sheep allow for the assessment of airway function and lung tissue mechanics, providing information that can be correlated to human lungs. allergenix.com.au

Neurobiological Studies of Amygdala Circuitry and Enkephalin Dynamics

Neurobiological studies have explored the effects of enkephalinase inhibitors, such as thiorphan, on enkephalin dynamics within brain circuitry, including the amygdala. Enkephalins, including leucine-enkephalin, are endogenous opioid peptides that function as neurotransmitters and are involved in various physiological processes, including the modulation of the limbic system which is associated with emotional conditions. nih.govresearchgate.net

Enkephalinase is a key enzyme responsible for the breakdown of enkephalins. indianpediatrics.net Inhibiting this enzyme with compounds like thiorphan can increase the levels of endogenous enkephalins by preventing their inactivation. indianpediatrics.net Studies suggest that enkephalin signaling, acting through opioid receptors, is involved in the natural adaptation to stressful lifestyles and could be a target for promoting resilience to chronic stress. researchgate.net While the role of enkephalin signaling in certain brain structures like the amygdala (AMG) has been described, its involvement in other brain regions regarding stress resilience is still being investigated. researchgate.net The amygdala is a brain region of interest in the context of fear, stress, and resilience circuitry, and there are demonstrated enkephalin pathways involving this area. researchgate.net

Investigations of Anti-metastatic and Immunomodulatory Effects

Research into the anti-metastatic and immunomodulatory effects of leucine thiorphan is often linked to its role as a neutral endopeptidase (NEP) inhibitor. NEP is involved in the metabolism of various peptides that can influence cell proliferation, immune responses, and potentially metastasis.

One study explored the effects of thiorphan on short-term clonal cultures of bone marrow from patients with acute leukemia in remission. Thiorphan stimulated progenitor cell proliferation in these samples, as well as in normal bone marrow samples at concentrations above 10⁻⁹ M. researchgate.net Meaningful alterations in clonal growth were observed in a significant percentage of thiorphan-treated leukemic samples, with stimulatory effects being more prevalent than inhibitory ones. researchgate.net This suggests a potential immunomodulatory effect through influencing hematopoietic progenitor cell growth. The mechanism might involve thiorphan's binding to CD10, potentially interfering with the processing of neuropeptide hemoregulatory factors. researchgate.net

While some studies investigate the anti-cancer effects of NEP inhibitors like thiorphan on specific cancer cells, such as colorectal cancer cells, these often compare synthetic compounds like thiorphan with naturally occurring peptides or their derivatives. researchgate.net The focus is frequently on the inhibitory activity against enzymes involved in peptide metabolism that might play a role in cancer progression or metastasis.

Analysis of Peptide Permeability Across Biological Barriers

The permeability of leucine thiorphan and similar peptide inhibitors across biological barriers, such as the intestinal membrane or the blood-brain barrier, is a critical factor in determining their potential therapeutic utility, particularly for systemic administration.

Studies investigating the permeability of peptides often use in vitro models like the Ussing chamber with intestinal tissue or cell monolayers. nih.govnih.govresearchgate.net Research on the permeability of leucine enkephalin, a peptide metabolized by the same enzyme inhibited by thiorphan, has shown that its transport across the intestinal membrane is limited in the absence of protease inhibitors. nih.govnih.gov While some protease inhibitors and permeability enhancers improved leucine enkephalin permeability, thiorphan itself did not consistently improve the stability or permeability of leucine enkealin or its analog [D-Ala²,D-Leu⁵]enkephalin (DADLE) in these in vitro intestinal models. nih.gov

The limited blood-brain barrier permeability of thiorphan and its thiol derivative compounds has also been noted in the context of developing new selective NEP inhibitors with improved characteristics for central nervous system targets. researchgate.net This limited permeability can be a significant challenge for compounds intended to act on targets within the brain.

Methodological Considerations in Preclinical Research

Preclinical research involving leucine thiorphan utilizes various in vitro and in vivo methodologies to assess its biological effects and understand its mechanisms of action.

Development and Application of In Vitro Assay Systems

In vitro assay systems are fundamental for characterizing the biochemical activity of leucine thiorphan, particularly its inhibitory potency against target enzymes like neutral endopeptidase (NEP). Fluorometric enzyme assays are commonly used to measure the inhibitory activity of compounds like thiorphan against metallopeptidases. researchgate.netbiorxiv.org These assays typically involve a fluorogenic peptide substrate that is cleaved by the enzyme, and the inhibition of this cleavage by the test compound (e.g., thiorphan) is measured by the reduction in fluorescence. researchgate.netthno.org

Cell-based assays are also employed to study the effects of leucine thiorphan on cellular processes. For instance, studies investigating effects on cell proliferation, such as those in bone marrow cultures, utilize cell suspension incubations with varying concentrations of thiorphan followed by assays like the granulocyte/macrophage-colony forming unit (GM-CFU) assay. researchgate.net

Permeability studies across biological barriers often use in vitro systems like the everted rat intestine method or Caco-2 cell monolayers grown on transwell filters. nih.govresearchgate.net These systems allow for the measurement of compound transport across the epithelial layer and the evaluation of factors influencing permeability. nih.govnih.govresearchgate.net

Data from in vitro enzyme inhibition assays can provide insights into the potency and selectivity of leucine thiorphan against different metallopeptidases. For example, studies have reported IC₅₀ and Kᵢ values for thiorphan against enzymes like ACE, indicating its inhibitory strength. biorxiv.org

Table 1: In Vitro Enzyme Inhibition Data for Thiorphan

Enzyme TargetIC₅₀ (µM)Kᵢ (nM)Reference
ACE2.36 ± 0.42- biorxiv.org
ACE (N-domain)-710 ± 45 biorxiv.org
ACE (C-domain)-170 ± 10 biorxiv.org

Note: IC₅₀ values represent the concentration of the inhibitor required to inhibit 50% of the enzyme activity. Kᵢ values represent the inhibition constant.

Design and Interpretation of Animal Model Experiments

Animal models are crucial for evaluating the in vivo effects of leucine thiorphan, including its potential therapeutic activities and pharmacokinetic properties. Rodent models, such as mice and rats, are commonly used in preclinical research. nih.govnih.govresearchgate.netthno.orgbiorxiv.orgnih.govmdpi.comresearchgate.net

Studies investigating the effects of NEP inhibitors like thiorphan on pain or nociception often utilize animal models where pain is induced, such as the formalin test in mice. researchgate.net In these studies, the compound is administered (e.g., intrathecally or intravenously), and its effect on pain-related behaviors is observed and quantified. researchgate.net

Animal models are also employed to study the in vivo metabolism and distribution of peptides and their inhibitors. For instance, studies in rats have examined the intestinal hydrolysis and absorption of peptides, sometimes in the presence of inhibitors like thiorphan. nih.govnih.govresearchgate.net Biodistribution studies in mice using labeled compounds can provide information on tissue uptake and clearance. thno.orgresearchgate.net

When interpreting data from animal model experiments, it is important to consider the specific model used, the route of administration, and the measured endpoints. For example, studies in guinea pigs have shown that leucine thiorphan can potentiate substance P-induced cough, suggesting an effect on airway reflexes mediated by NEP inhibition. jci.org

Challenges in translating findings from animal models to humans exist due to species differences in enzyme activity, peptide metabolism, and drug pharmacokinetics. nih.gov However, animal models provide valuable insights into the in vivo activity and potential efficacy of compounds like leucine thiorphan before clinical investigation.

Table 2: Examples of Animal Models Used in Research Related to Leucine Thiorphan and NEP Inhibition

Animal ModelResearch AreaRelevant Findings (related to NEP inhibition/peptides)Reference
RatsIntestinal peptide permeability and metabolismUsed to study hydrolysis and absorption of peptides like leucine enkephalin; thiorphan's effect on this was examined. nih.govnih.govresearchgate.net
MiceNociception/PainUsed in formalin test to assess analgesic effects of NEP inhibitors, including comparison with thiorphan. researchgate.net
Guinea PigsAirway reflexes/CoughUsed to study the potentiation of substance P-induced cough by leucine thiorphan. jci.org
MiceBiodistribution/MetabolismUsed to track the distribution and metabolism of peptides and potentially their inhibitors in vivo. thno.orgresearchgate.net
MiceHematopoiesisBone marrow cultures (derived from patients, sometimes studied in context of animal research methodologies) researchgate.net

Advanced Synthetic Approaches and Derivatives

Asymmetric Synthesis Methodologies for Leucine (B10760876) Thiorphan (B555922)

Asymmetric synthesis is crucial for producing enantiomerically pure compounds, which is often necessary as pharmacological activity can be restricted to a single enantiomer chemistrydocs.com. While specific asymmetric synthesis methodologies for a compound explicitly named "Leucine thiorphan" were not detailed, asymmetric synthesis of thiorphan itself has been reported acs.org. Methodologies for asymmetric synthesis often involve the use of chiral auxiliaries or catalysts to control the stereochemical outcome of a reaction caltech.edu. Chiral imide auxiliaries, for instance, have been employed in asymmetric transformations to generate stereodefined molecules nih.govacs.org. The diastereoselective alkylation of chiral 2-oxazolidinone (B127357) imide enolates is one such method used to prepare chiral N-acyl 2-oxazolidinones from amino acid and amino alcohol precursors caltech.edu. These methods can yield products with high diastereomeric purity caltech.edu. The development of cysteine-derived oxazolidinones has also been explored as chiral auxiliaries that can facilitate asymmetric transformations nih.govacs.org.

Stereochemical Considerations in Synthesis and Biological Activity

Stereochemistry plays a vital role in the biological activity of many compounds, including enzyme inhibitors chemistrydocs.com. For thiorphan, the racemic mixture (D,L-Thiorphan) was initially described as an inhibitor of neprilysin ebi.ac.uk. Studies have indicated that the potencies of the R and S isomers of thiorphan for inhibiting neprilysin are similar ebi.ac.uk. However, for inhibiting angiotensin-converting enzyme, the R-compound was found to be more effective, although the inhibition was much weaker compared to neprilysin ebi.ac.uk. This highlights that the stereochemistry can influence the activity and selectivity towards different enzymes. The synthesis of enantiomerically pure compounds is therefore important to understand and potentially optimize their biological profiles chemistrydocs.com. Differences in the chirality of amino acids in prodrugs have also been shown to influence hydrolysis rates, which can impact their delivery and activity nih.gov.

Design and Characterization of Leucine Thiorphan Analogues and Prodrugs

The design of analogues and prodrugs of thiorphan aims to improve properties such as lipophilicity, metabolic stability, and target delivery nih.govresearchgate.net. Racecadotril (B1680418) (acetorphan) is a well-known prodrug of thiorphan guidetopharmacology.orgwikipedia.org. It is an orally administered drug that is hydrolyzed in the body to release the active metabolite, thiorphan guidetopharmacology.org. S-Acetyl-thiorphan and acetorphan (the benzyl (B1604629) ester of S-acetylthiorphan) are examples of monoacylated forms of thiorphan that showed increased analgesic activity, suggesting improved blood-brain barrier transport due to increased lipophilicity nih.gov. These prodrugs are hydrolyzed by esterases to yield thiorphan nih.gov.

The design of prodrugs often involves conjugating the parent drug to a promoiety that can be cleaved enzymatically or non-enzymatically at the target site nih.gov. This approach can enhance drug delivery to specific tissues, such as the central nervous system nih.govresearchgate.net. Characterization of these analogues and prodrugs involves evaluating their chemical stability, hydrolysis rates, and biological activity compared to the parent compound nih.gov.

Structure-Activity Relationship (SAR) Studies for Enhanced Specificity and Potency

Structure-Activity Relationship (SAR) studies are fundamental to understanding how modifications to a compound's structure affect its biological activity, including potency and selectivity nih.govmdpi.com. For thiorphan, SAR studies have focused on its interaction with neprilysin and other metallopeptidases ebi.ac.uk. Thiorphan is described as a selective inhibitor of neprilysin, interacting with the S1'' and S2'' subsites of the enzyme ebi.ac.uk. The presence of a thiol group is characteristic of this class of metallopeptidase inhibitors and contributes to their inhibitory potency through interaction with the active site zinc atom ebi.ac.uk.

Modifications to the structure of thiorphan and its analogues have been explored to modulate activity and selectivity. For instance, retro-thiorphan, an isomer with a retro-inverso amide bond, showed similar neprilysin inhibition to thiorphan but with complete selectivity against angiotensin-converting enzyme ebi.ac.uk. SAR studies on other peptidase inhibitors, such as those for tripeptidyl peptidase II, have shown the importance of specific amino acid residues and the impact of substitutions on potency ucl.ac.uk. Computational chemistry techniques are often employed in SAR studies to refine lead compounds and improve potency mdpi.com.

Analytical Methodologies for Leucine Thiorphan and Its Metabolites

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for separating Thiorphan (B555922) from complex mixtures, allowing for its subsequent quantification and analysis.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of amino acids and peptides, including those related to the study of Thiorphan. HPLC has been employed in the analysis of enkephalins and their metabolites, a context directly relevant to Thiorphan's activity as an enkephalinase inhibitor. A high-performance liquid radiochromatographic analytical method was used to identify and quantitate metabolites of [3H]Tyr-Leu-enkephalin in isolated rat lungs, revealing metabolites such as tyrosine and Tyr-Gly-Gly. nih.gov HPLC methods are considered a good alternative to ion-exchange chromatography for plasma amino acid analysis, offering speed and sensitivity, often employing pre-column derivatization with reagents like o-phthaldialdehyde (OPA) or phenyl isothiocyanate (PITC) to enable detection by UV-Vis or fluorescence. bevital.nonih.govshimadzu.co.kr Reversed-phase HPLC is commonly used for separating derivatized amino acids. nih.govshimadzu.co.kr The separation of diastereoisomers of compounds structurally related to Thiorphan, such as a potent inhibitor of enkephalin-degrading enzymes, has also been achieved by HPLC. nih.gov

Gas Chromatography (GC) and Capillary Electrophoresis (CE) Approaches

Gas Chromatography (GC), often coupled with Mass Spectrometry (MS) (GC-MS), is another technique applied to the analysis of amino acids, including leucine (B10760876). frontiersin.orggcms.czresearchgate.netnih.gov Due to their polar nature, amino acids typically require derivatization before GC analysis to increase volatility and improve chromatographic separation and detection sensitivity. researchgate.net GC-MS methods have been developed for the simultaneous analysis of various metabolites, including amino acids. nih.gov

Capillary Electrophoresis (CE) is a separation technique suitable for charged molecules like amino acids and peptides. CE has been applied to the analysis and separation of enkephalins and their analogues, including leucine enkephalin. researchgate.net CE can be coupled with MS (CE-MS) to provide both high separation efficiency and sensitive detection, and CE-MS methods have been developed and validated for the quantification of branched-chain amino acids like leucine in biological samples. mdpi.comtsijournals.com CE-MS represents an attractive tool for metabolomic analysis, particularly for charged metabolites. mdpi.com HPLC coupled with capillary electrophoresis has also been used to monitor the decay of substances like substance P, the metabolism of which can be influenced by inhibitors like Thiorphan. nih.gov

Spectrometric Methods for Identification and Structural Elucidation

Spectrometric techniques are essential for confirming the identity and determining the structure of Leucine thiorphan and its related compounds.

Mass Spectrometry (MS) Techniques

Mass Spectrometry (MS) is a powerful tool for the identification and quantification of analytes, often used in conjunction with chromatographic separation techniques like HPLC, GC, and CE (LC-MS, GC-MS, CE-MS). nih.govmdpi.comucl.ac.uksci-hub.senih.govresearchgate.netadvion.commdpi.com LC-MS is utilized for the discovery and verification of metabolites. ucl.ac.uk MS techniques provide detailed information on the mass-to-charge ratios of ions, allowing for the identification of compounds based on their unique spectral patterns. Compact mass spectrometry (CMS) coupled with HPLC has been used for the rapid detection and quantification of amino acids in complex mixtures. advion.com Native state mass spectrometry has been employed to study protein-inhibitor complexes, including those involving Thiorphan. sci-hub.se MS advancements have also facilitated the identification of post-translational modifications on proteins involved in amino acid deprivation responses, a context where leucine metabolism is relevant. nih.gov Mass spectra of amino acids like leucine have been characterized using techniques like HPLC/ICP-MS, which utilizes a metal tag for sensitive detection. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure and dynamics of molecules. NMR is a valuable tool for structural analysis and for studying the interaction of proteins with ligands. beilstein-journals.org 1H NMR spectroscopy has been used to assign the stereochemistry of diastereoisomers of inhibitors related to Thiorphan. nih.gov NMR spectroscopy can be used to study the binding of molecules, such as the interaction of aluminium with leucine enkephalin, a peptide whose metabolism is affected by Thiorphan. capes.gov.br NMR-based metabolomics analysis can identify and quantify amino acids, including leucine, in biological samples, providing insight into metabolic changes. mdpi.com Challenges in NMR analysis can arise from signal overlap when studying interactions between proteins and ligands containing residues like leucine. beilstein-journals.org

Radioligand Binding Assays for Receptor and Enzyme Interaction Studies

Radioligand binding assays are employed to study the interaction of a compound with its target receptor or enzyme, providing information on binding affinity and efficacy. These assays are relevant to Thiorphan due to its activity as an inhibitor of enkephalinase (neutral endopeptidase 24.11), an enzyme that metabolizes opioid peptides like leucine enkephalin. nih.govnih.govnih.govnih.govnih.gov Radioligand binding assays are used to quantify binding site density and affinity. researchgate.net They can be highly sensitive and specific for studying interactions with target proteins or receptors. researchgate.netsigmaaldrich.comnih.gov For example, [D-Ala2]-Leucine enkephalin, a stable analog of leucine enkephalin, is suitable for ligand binding assays to study opioid receptors. sigmaaldrich.com Thiorphan's inhibitory effect on enzymes like neutral endopeptidase 24.11 can be assessed through enzymatic assays, which often involve monitoring the cleavage of a substrate, sometimes using radiolabeled or fluorescent substrates, and observing the inhibition by compounds like Thiorphan. nih.govnih.gov

Bioanalytical Methods for Detection in Biological Matrices

The accurate and sensitive detection and quantification of leucine thiorphan and its metabolites in biological matrices are critical for understanding its pharmacokinetic profile and biological activity. Bioanalytical methods are specifically designed for this purpose, involving the analysis of analytes (drugs, metabolites, biomarkers) in biological samples such as whole blood, serum, plasma, urine, and tissues. pnrjournal.combebac.atasiapharmaceutics.info These methods are essential for drug development, pharmacokinetics, and therapeutic drug monitoring. asiapharmaceutics.info

Several analytical techniques are employed for the bioanalysis of compounds in biological matrices, with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) being a method of choice due to its high selectivity and sensitivity. pnrjournal.com High-Performance Liquid Chromatography (HPLC) coupled with various detectors, including fluorescence and UV detection, is also widely used, often requiring derivatization steps to enhance separation and sensitivity. nih.govglobalresearchonline.netmdpi.com

Sample preparation is a crucial initial step in bioanalysis, aiming to remove interferences from the biological matrix and extract the analyte of interest to improve analytical system performance. pnrjournal.com Common sample preparation techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction. bebac.at The choice of sample preparation method depends on the analyte's chemical properties, expected concentrations, and the biological matrix. bebac.at

While specific detailed research findings focused solely on the bioanalytical detection of leucine thiorphan as a distinct chemical entity in biological matrices were not extensively found in the search results, the principles and techniques applied to similar compounds, such as thiorphan (an active metabolite of racecadotril) and various amino acids including leucine, provide relevant insights into potential methodologies.

Studies on thiorphan, for instance, have successfully utilized LC-MS/MS for its quantification in human plasma. One method involved protein precipitation with methanol (B129727) for sample preparation, followed by analysis on a CN column with negative electrospray ionization. This method demonstrated linearity over a concentration range of 9.38-600 ng/mL and good accuracy and precision. researchgate.net Another LC-MS/MS method for thiorphan in human plasma used protein precipitation and achieved linearity in the range of 1-200 ng/ml with high correlation coefficients and low intra- and inter-day precisions. nih.gov These studies highlight the effectiveness of LC-MS/MS coupled with protein precipitation for the bioanalysis of thiorphan in plasma.

Bioanalytical methods for amino acids, including leucine, in biological fluids like plasma and urine are well-established, often employing HPLC or LC-MS/MS. nih.govbevital.nonih.govbibliomed.org These methods frequently involve derivatization to facilitate separation and detection, particularly with HPLC-UV or fluorescence detection. globalresearchonline.netmdpi.com However, advancements in LC-MS/MS have enabled the analysis of underivatized amino acids with high sensitivity and selectivity. nih.govlcms.cz For example, an LC-MS/MS method for quantifying 20 proteinogenic L-amino acids in mouse plasma used hydrophilic interaction chromatography (HILIC) and stable-isotope-labeled internal standards to ensure accuracy and minimize matrix effects. nih.gov Another LC-MS/MS method allows for the simultaneous quantification of 47 amino acids, including the separation of leucine, isoleucine, and alloisoleucine, in human plasma using a mixed-mode column and simple protein precipitation. lcms.cz

The analysis of metabolites is an important aspect of bioanalytical studies. Thiorphan itself is an active metabolite of racecadotril (B1680418) and its bioanalysis is crucial for understanding the parent drug's activity. nih.gov Leucine is metabolized to compounds like α-ketoisocaproate (α-KIC) and β-hydroxy-β-methylbutyrate (HMB), and bioanalytical methods are used to study the concentrations of these metabolites in biological samples. caldic.comnih.gov

The stability of the analyte in the biological matrix and during sample preparation and storage is a critical factor in bioanalysis. ijpsjournal.com For molecules susceptible to degradation, such as oxidation of thiol groups in compounds like thiorphan, specific handling procedures or derivatization may be required to ensure stability. science.gov Dried blood spots (DBS) have emerged as an alternative sample collection method that can enhance analyte stability and simplify sample handling and storage. science.gov

Validation of bioanalytical methods is mandatory to ensure their reliability and reproducibility. pnrjournal.comasiapharmaceutics.infoijpsjournal.com Validation parameters typically include linearity, sensitivity (Limit of Detection - LOD, and Limit of Quantification - LOQ), accuracy, precision, specificity, recovery, matrix effect, and stability. ijpsjournal.com Regulatory guidelines, such as those from ICH, provide detailed requirements for method validation. pnrjournal.com

Based on the methodologies applied to thiorphan and amino acids, the bioanalytical detection of leucine thiorphan in biological matrices would likely involve hyphenated techniques like LC-MS/MS or potentially HPLC with sensitive detection methods. Sample preparation would be necessary to isolate the analyte from the complex biological matrix, with protein precipitation or extraction techniques being probable choices. The specific method development would require optimization of chromatographic conditions, mass spectrometric parameters, and sample preparation steps to achieve adequate sensitivity, selectivity, and robustness for leucine thiorphan and its relevant metabolites in the chosen biological matrix.

While specific data tables solely focused on the bioanalytical parameters of leucine thiorphan were not directly found, the principles and reported parameters for related compounds provide a strong foundation for the development and validation of such methods.

Illustrative Data Table (Based on methodologies for related compounds):

Analytical TechniqueBiological MatrixSample PreparationDetection MethodConcentration Range (Example)Key Findings (Example)Source (Example)
LC-MS/MSHuman PlasmaProtein PrecipitationESI-MS/MS1-600 ng/mLAccurate and precise quantification researchgate.netnih.gov
LC-MS/MSMouse PlasmaProtein PrecipitationESI-MS/MSµM range (for amino acids)Simultaneous quantification of multiple amino acids nih.govlcms.cz
HPLC-FluorescenceBiological FluidsDerivatizationFluorescenceµM range (for amino acids)Requires derivatization for detection globalresearchonline.netmdpi.com

Detailed Research Findings (Examples from related compounds):

A validated LC-MS/MS method for thiorphan in human plasma achieved a lower limit of quantification (LLOQ) of 9.38 ng/mL and demonstrated linearity up to 600 ng/mL. researchgate.net

Another LC-MS/MS method for thiorphan in human plasma reported an LLOQ of 1 ng/ml and a linear range of 1-200 ng/ml. nih.gov

LC-MS/MS methods for amino acid analysis in plasma have shown the ability to quantify multiple amino acids simultaneously with high sensitivity and specificity, often without the need for derivatization. nih.govlcms.cz

Sample preparation techniques like protein precipitation have been successfully applied to extract analytes like thiorphan and amino acids from plasma with good recovery rates. researchgate.netnih.govlcms.cz

Future Directions and Emerging Research Avenues

Elucidating Novel Peptidase Substrates and Biological Pathways Modulated by Leucine (B10760876) Thiorphan (B555922)

Future research could focus on identifying novel endogenous peptide substrates that are specifically hydrolyzed by peptidases inhibited by leucine thiorphan. While thiorphan is known to inhibit neprilysin, which degrades enkephalins and other peptides, the precise spectrum of substrates affected by leucine thiorphan may warrant further investigation. nih.gov Understanding the full range of peptides regulated by these peptidases is crucial for comprehending the physiological and potential pathophysiological processes influenced by leucine thiorphan. This could involve using advanced peptidomic approaches to profile peptide changes in biological samples treated with leucine thiorphan. Identifying these substrates would help map the specific biological pathways modulated by leucine thiorphan, potentially revealing roles beyond the well-established enkephalinergic system. For example, peptidases are involved in various metabolic pathways. cnjournals.comnih.gov

Integration of Leucine Thiorphan Research with Systems Biology and -omics Approaches

Integrating research on leucine thiorphan with systems biology and various -omics approaches (such as proteomics, metabolomics, and transcriptomics) holds significant potential. nih.govjcocs.comuni.lunih.govbiorxiv.org By using multi-omics strategies, researchers can gain a more comprehensive understanding of how inhibiting specific peptidases with leucine thiorphan impacts the broader cellular and physiological landscape. biorxiv.org Proteomics could help identify changes in protein expression and post-translational modifications in response to leucine thiorphan treatment. Metabolomics could reveal alterations in metabolic pathways influenced by altered peptide degradation. aston.ac.ukbiocrates.com Transcriptomics could provide insights into changes in gene expression profiles. Integrating these data through systems biology approaches can help construct networks and identify key nodes and pathways affected by leucine thiorphan, offering a holistic view of its biological effects. nih.govjcocs.comuni.lunih.gov

Exploration of Leucine Thiorphan's Role in Previously Uninvestigated Physiological or Pathophysiological Contexts

Given that peptidases inhibited by compounds like thiorphan are involved in diverse biological processes, future research could explore the role of leucine thiorphan in previously uninvestigated physiological or pathophysiological contexts. For instance, peptidases play roles in inflammation, pain, and neurological functions. jci.orgpharmaleads.comnih.gov While thiorphan's effects on pain and locomotion have been studied, the specific impact of leucine thiorphan in various inflammatory conditions, neurodegenerative diseases, or metabolic disorders could be explored. nih.govfrontiersin.orgnih.gov Research could investigate its potential effects on peptide signaling pathways involved in these conditions, potentially identifying novel therapeutic targets or applications. The role of leucine itself in various metabolic and neurological contexts might also provide clues for investigating leucine thiorphan. biocrates.comfrontiersin.orgnih.govwikipedia.orgnih.gov

Q & A

Q. What is the biochemical role of leucine thiorphan in enzymatic inhibition studies, and how is it experimentally validated?

Leucine thiorphan acts as a potent inhibitor of neutral endopeptidase (NEP) and angiotensin-converting enzyme (ACE). To validate its inhibitory effects, researchers typically measure enzyme activity via fluorometric or colorimetric assays under controlled pH and temperature conditions. Dose-response curves are generated to calculate IC₅₀ values, with validation through competitive binding assays and molecular docking simulations .

Q. What standard protocols are recommended for synthesizing and characterizing leucine thiorphan in laboratory settings?

Synthesis involves solid-phase peptide synthesis (SPPS) with Fmoc-protected leucine and thiol-containing residues. Post-synthesis purification is achieved using reverse-phase HPLC, followed by structural confirmation via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS). Purity (>95%) must be confirmed via analytical HPLC .

Q. How do researchers address solubility challenges of leucine thiorphan in in vitro assays?

Solubility in aqueous buffers is often limited due to its hydrophobic residues. Common strategies include:

  • Using co-solvents like DMSO (≤1% v/v) to pre-dissolve the compound.
  • Adjusting buffer pH to 7.4 with detergents (e.g., Tween-20) to stabilize colloidal suspensions.
  • Validating solubility via dynamic light scattering (DLS) to confirm absence of aggregates .

Advanced Research Questions

Q. How should contradictory data on leucine thiorphan’s stability in biological matrices be resolved?

Stability discrepancies (e.g., half-life variations in plasma vs. cell lysates) require multi-method validation:

  • Chromatographic analysis : LC-MS/MS to track degradation products.
  • Temperature-controlled studies : Compare stability at 4°C, 25°C, and 37°C.
  • Protease inhibition cocktails : Add EDTA or PMSF to distinguish enzyme-mediated vs. spontaneous degradation .

Q. What experimental designs optimize the quantification of leucine thiorphan’s EC₅₀ in tissue-specific models?

For tissue-specific EC₅₀ determination:

  • Use ex vivo organ baths (e.g., tracheal smooth muscle) to measure contraction/relaxation responses.
  • Normalize data to tissue weight/protein content.
  • Apply non-linear regression models (e.g., GraphPad Prism) to fit dose-response curves, with statistical validation via Student’s t-test for paired datasets .

Q. How can researchers reconcile conflicting results between leucine thiorphan’s in vitro potency and in vivo efficacy?

Discrepancies often arise from pharmacokinetic factors (e.g., bioavailability, tissue penetration). Mitigation strategies include:

  • Pharmacokinetic profiling : Measure plasma/tissue concentrations via LC-MS/MS.
  • Knockout models : Use NEP/ACE knockout mice to isolate target-specific effects.
  • Tracer studies : Radiolabeled leucine thiorphan to assess biodistribution .

Q. What methodologies are recommended for studying leucine thiorphan’s interaction with metalloproteases beyond NEP/ACE?

To explore off-target effects:

  • Activity-based protein profiling (ABPP) : Use fluorescent probes to map protease engagement.
  • Crystallography : Resolve 3D structures of leucine thiorphan bound to novel targets (e.g., MMP-12).
  • Silico screening : Molecular dynamics simulations to predict binding affinities .

Methodological Considerations for Data Interpretation

Q. How should researchers control for batch-to-batch variability in leucine thiorphan synthesis?

Implement quality control (QC) protocols:

  • Batch testing : NMR and HRMS for every synthesis batch.
  • Bioactivity consistency : Compare IC₅₀ values across batches using standardized assays.
  • Storage conditions : Lyophilize and store at -80°C under argon to prevent oxidation .

Q. What statistical approaches are critical for analyzing leucine thiorphan’s synergistic effects with other enzyme inhibitors?

Use combination index (CI) models (e.g., Chou-Talalay method) to classify synergism (CI < 1), additivity (CI = 1), or antagonism (CI > 1). Validate with isobolographic analysis and 95% confidence intervals .

Q. How can leucine thiorphan’s role in metabolic pathways be integrated with omics datasets?

Combine targeted metabolomics (LC-MS) with transcriptomic profiling (RNA-seq) to map enzyme-inhibitor-pathway interactions. Use pathway enrichment tools (e.g., KEGG, Reactome) to identify nodes influenced by leucine thiorphan .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.